N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a dichlorophenyl group, a methoxyphenyl group, and a benzothieno-pyrimidine core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzothieno-pyrimidine core, the introduction of the methoxyphenyl group, and the attachment of the dichlorophenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethoxylated products.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit a particular enzyme, leading to the accumulation of a substrate or the depletion of a product, ultimately affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with applications in various synthetic processes.
Disilane-bridged compounds: Organosilicon compounds with unique electronic properties.
1-(4-Fluorophenyl)piperazine:
Uniqueness
N-(3,5-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide stands out due to its complex structure and the combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
477332-93-7 |
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Molecular Formula |
C25H21Cl2N3O3S2 |
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H21Cl2N3O3S2/c1-33-18-8-6-17(7-9-18)30-24(32)22-19-4-2-3-5-20(19)35-23(22)29-25(30)34-13-21(31)28-16-11-14(26)10-15(27)12-16/h6-12H,2-5,13H2,1H3,(H,28,31) |
InChI Key |
OGWMVZKBTQILNK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC(=CC(=C4)Cl)Cl)SC5=C3CCCC5 |
Origin of Product |
United States |
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